Cas no 866157-63-3 (2-(2-Fluoro-5-methylanilino)-2-4-(1H-1,2,4-triazol-1-yl)phenylacetonitrile)
2-(2-Fluoro-5-methylanilino)-2-4-(1H-1,2,4-triazol-1-yl)phenylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(2-fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile
- 2-(2-Fluoro-5-methylanilino)-2-4-(1H-1,2,4-triazol-1-yl)phenylacetonitrile
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- Inchi: 1S/C17H14FN5/c1-12-2-7-15(18)16(8-12)22-17(9-19)13-3-5-14(6-4-13)23-11-20-10-21-23/h2-8,10-11,17,22H,1H3
- InChI Key: FAVXTTOUVMSTPK-UHFFFAOYSA-N
- SMILES: C(#N)C(NC1=CC(C)=CC=C1F)C1=CC=C(N2C=NC=N2)C=C1
2-(2-Fluoro-5-methylanilino)-2-4-(1H-1,2,4-triazol-1-yl)phenylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F168080-25mg |
2-(2-Fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile |
866157-63-3 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | F168080-50mg |
2-(2-Fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile |
866157-63-3 | 50mg |
$ 380.00 | 2022-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00913490-1g |
2-[(2-Fluoro-5-methylphenyl)amino]-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile |
866157-63-3 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| A2B Chem LLC | AI77505-1mg |
2-[(2-fluoro-5-methylphenyl)amino]-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile |
866157-63-3 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI77505-5mg |
2-[(2-fluoro-5-methylphenyl)amino]-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile |
866157-63-3 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI77505-10mg |
2-[(2-fluoro-5-methylphenyl)amino]-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile |
866157-63-3 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI77505-500mg |
2-[(2-fluoro-5-methylphenyl)amino]-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile |
866157-63-3 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628879-1mg |
2-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-((2-fluoro-5-methylphenyl)amino)acetonitrile |
866157-63-3 | 98% | 1mg |
¥464.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628879-5mg |
2-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-((2-fluoro-5-methylphenyl)amino)acetonitrile |
866157-63-3 | 98% | 5mg |
¥661.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628879-10mg |
2-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-((2-fluoro-5-methylphenyl)amino)acetonitrile |
866157-63-3 | 98% | 10mg |
¥739.00 | 2024-04-27 |
2-(2-Fluoro-5-methylanilino)-2-4-(1H-1,2,4-triazol-1-yl)phenylacetonitrile Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-(2-Fluoro-5-methylanilino)-2-4-(1H-1,2,4-triazol-1-yl)phenylacetonitrile
Research Brief on 2-(2-Fluoro-5-methylanilino)-2-4-(1H-1,2,4-triazol-1-yl)phenylacetonitrile (CAS: 866157-63-3)
The compound 2-(2-Fluoro-5-methylanilino)-2-4-(1H-1,2,4-triazol-1-yl)phenylacetonitrile (CAS: 866157-63-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole and acetonitrile functional groups, has been investigated for its potential applications in drug discovery, particularly in the development of novel kinase inhibitors and antifungal agents. Recent studies have explored its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, positioning it as a promising candidate for further preclinical and clinical evaluation.
One of the key areas of interest surrounding this compound is its role as a potent inhibitor of specific protein kinases involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 866157-63-3 exhibits selective inhibition against the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value in the low nanomolar range. The study highlighted the compound's ability to disrupt downstream signaling pathways, leading to apoptosis in non-small cell lung cancer (NSCLC) cell lines. These findings suggest its potential as a targeted therapy for EGFR-mutated cancers, particularly in cases resistant to first-generation EGFR inhibitors.
In addition to its anticancer properties, recent research has also investigated the antifungal activity of 2-(2-Fluoro-5-methylanilino)-2-4-(1H-1,2,4-triazol-1-yl)phenylacetonitrile. A 2022 study in Antimicrobial Agents and Chemotherapy reported that this compound exhibits broad-spectrum activity against clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism appears to involve inhibition of fungal cytochrome P450 enzymes, particularly CYP51, which is essential for ergosterol biosynthesis. This dual functionality as both an anticancer and antifungal agent makes 866157-63-3 a particularly interesting molecule for further development.
From a structural perspective, the presence of the 1,2,4-triazole moiety in 866157-63-3 has been identified as crucial for its biological activity. Computational docking studies have revealed that this group forms key hydrogen bonds with active site residues in target proteins, while the fluoro-methylanilino substituent contributes to enhanced lipophilicity and membrane permeability. These structural insights have guided recent medicinal chemistry efforts to optimize the compound's pharmacokinetic profile, with several derivatives currently under investigation to improve oral bioavailability and reduce potential off-target effects.
Looking ahead, the development of 2-(2-Fluoro-5-methylanilino)-2-4-(1H-1,2,4-triazol-1-yl)phenylacetonitrile faces several challenges and opportunities. While preclinical data are promising, further studies are needed to fully characterize its safety profile and potential drug-drug interactions. Additionally, the compound's synthetic route has been a focus of recent process chemistry research, with efforts aimed at developing more efficient and scalable production methods. As research progresses, this molecule may serve as both a valuable pharmacological tool and a potential clinical candidate, particularly in areas of unmet medical need such as drug-resistant cancers and invasive fungal infections.
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